

# "Methyl 6-chloro-3-methylpicolinate" molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 6-chloro-3-methylpicolinate

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## An In-depth Technical Guide to Methyl 6-chloro-3-methylpicolinate

Executive Summary: **Methyl 6-chloro-3-methylpicolinate** is a substituted pyridine derivative that serves as a crucial intermediate in advanced organic synthesis. With its distinct arrangement of functional groups—a chloro substituent, a methyl group, and a methyl ester on a pyridine scaffold—it offers multiple reaction sites for building complex molecular architectures. This guide provides a detailed overview of its molecular structure, physicochemical properties, key reactivity, and established synthetic protocols. It is intended for researchers, chemists, and drug development professionals who utilize heterocyclic building blocks to innovate in medicinal chemistry and materials science.

## Core Chemical Identity

**Methyl 6-chloro-3-methylpicolinate** is structurally defined as a methyl ester of 6-chloro-3-methylpyridine-2-carboxylic acid. The pyridine ring, an essential heterocycle in countless biologically active compounds, is functionalized at positions 2, 3, and 6, making it a highly versatile synthetic precursor.

## Molecular Structure

The core of the molecule is a pyridine ring. A methyl ester group ( $-\text{COOCH}_3$ ) is attached at the C2 position, a methyl group ( $-\text{CH}_3$ ) at the C3 position, and a chlorine atom ( $-\text{Cl}$ ) at the C6 position. This specific substitution pattern dictates its chemical reactivity and potential applications.

Caption: Molecular structure of **Methyl 6-chloro-3-methylpicolinate**.

## Key Identifiers

Quantitative and identifying data for **Methyl 6-chloro-3-methylpicolinate** are summarized below for easy reference.

Identifier	Value	Source
IUPAC Name	methyl 6-chloro-3-methylpyridine-2-carboxylate	[1]
CAS Number	878207-92-2	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>2</sub>	[2][3]
Molecular Weight	185.61 g/mol	[3]
Synonyms	6-Chloro-3-methyl-pyridine-2-carboxylic acid methyl ester	[1]

## Physicochemical Properties

The physicochemical properties of an intermediate are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

Property	Value / Description	Notes
Physical State	Solid	Inferred from similar compounds like Methyl 6-chloro-4-methylpicolinate.[4]
Purity	Typically available at ≥95% purity	Supplier data.[2]
Solubility	Expected to be soluble in common organic solvents like dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> ), chloroform, and ethyl acetate.	Based on its structure and protocols where it is used as a reactant.[5]
Storage	Store under an inert atmosphere at 2-8°C.	Recommended for maintaining chemical stability.[6]

## Synthesis and Reactivity Insights

The utility of **Methyl 6-chloro-3-methylpicolinate** stems from the distinct reactivity of its functional groups. The ester can undergo hydrolysis or amidation, the chloro group can be displaced via nucleophilic aromatic substitution, and the 3-methyl group can be functionalized, for instance, through free-radical halogenation.

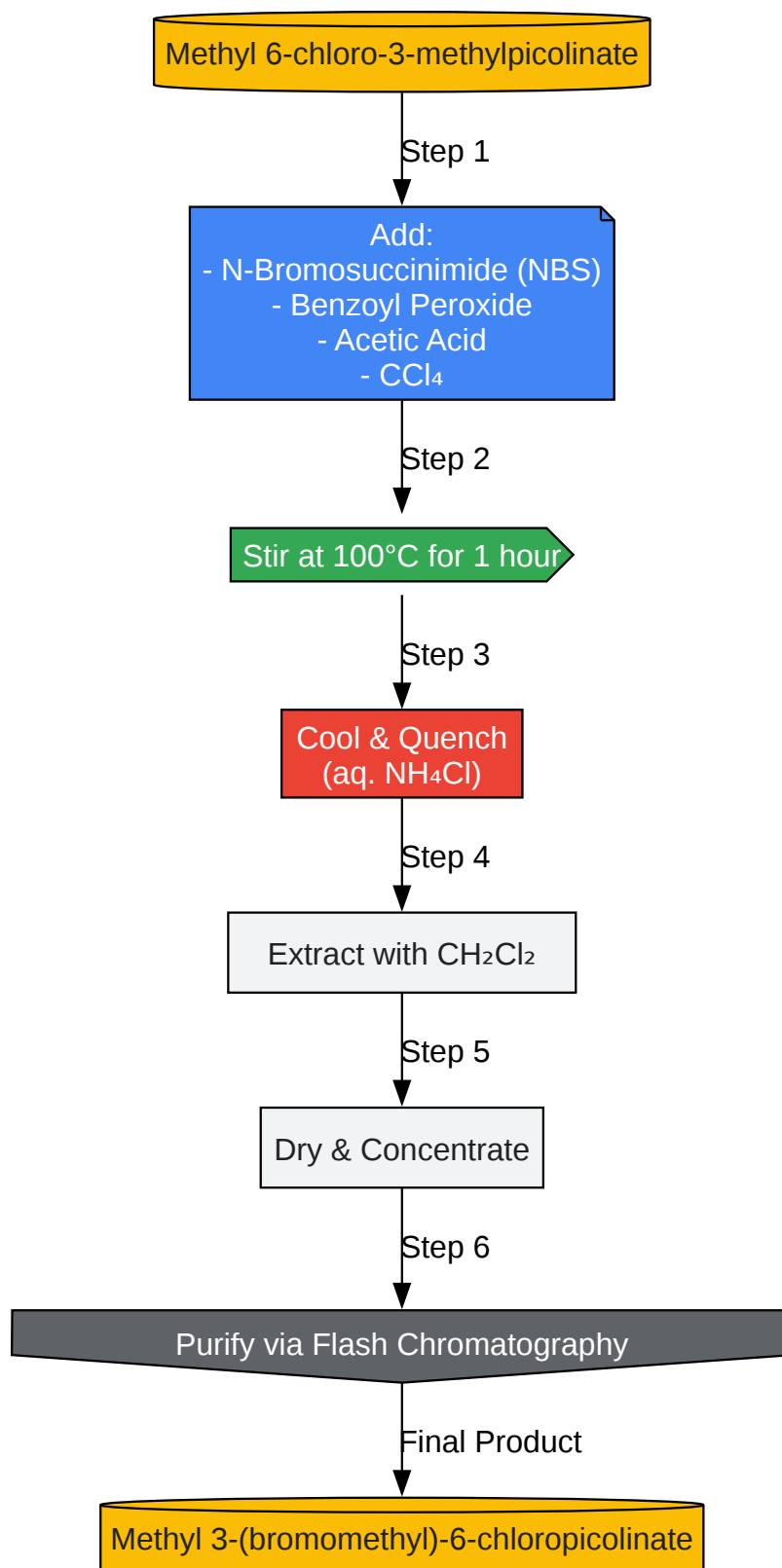
## Experimental Protocol: Bromination of the 3-Methyl Group

A key application of this compound is as a precursor to other functionalized picolinate. One such transformation is the selective bromination of the methyl group at the C3 position to yield Methyl 3-(bromomethyl)-6-chloropicolinate, a valuable building block for introducing larger side chains.[5]

**Expertise & Causality:** This reaction is a Wohl-Ziegler bromination. The choice of N-bromosuccinimide (NBS) is critical as it provides a low, steady concentration of bromine radicals, which selectively attack the benzylic-like C-H bonds of the methyl group over other positions on the aromatic ring. Benzoyl peroxide serves as a radical initiator; upon heating, it decomposes to form phenyl radicals, which then abstract a hydrogen from NBS to start the chain reaction.[5]

## Methodology:

- Reaction Setup: To a flask equipped with a magnetic stir bar, add **Methyl 6-chloro-3-methylpicolinate** (1.0 eq., e.g., 750 mg, 4.04 mmol).[5]
- Solvent Addition: Add carbon tetrachloride (CCl<sub>4</sub>) (e.g., 15.0 mL).[5]
- Reagent Addition: Add N-bromosuccinimide (NBS) (2.0 eq.), benzoyl peroxide (0.03 eq.), and acetic acid (1.0 eq.).[5]
- Heating: Stir the reaction mixture at 100 °C for 1 hour.[5]
- Quenching: Cool the mixture to room temperature and quench with a saturated aqueous solution of NH<sub>4</sub>Cl.[5]
- Extraction: Extract the aqueous layer with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) three times.[5]
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.[5]
- Purification (Self-Validation): Purify the resulting residue by flash chromatography on silica gel to isolate the desired product, Methyl 3-(bromomethyl)-6-chloropicolinate.[5]  
Characterization (e.g., via ES-MS) is performed to confirm the mass of the product ([M+H]<sup>+</sup>: 265.8), validating the success of the transformation.[5]



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Caption: Workflow for the synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate.

## Applications in Research and Drug Development

Substituted picolinic acids and their esters are privileged scaffolds in medicinal chemistry. They are found in numerous approved drugs and clinical candidates. **Methyl 6-chloro-3-methylpicolinate** is a strategic starting material for several reasons:

- **Orthogonal Functional Groups:** The three different substituents (chloro, methyl, ester) can be modified using distinct chemical reactions, allowing for the systematic exploration of chemical space around the pyridine core.
- **Scaffold for Bioactive Molecules:** The pyridine nitrogen acts as a hydrogen bond acceptor, a common feature for interaction with biological targets. Modifications at the 2, 3, and 6 positions can fine-tune the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.<sup>[7]</sup>
- **Intermediate for Complex Heterocycles:** It serves as an essential raw material for creating more elaborate heterocyclic systems, which are central to the development of novel therapeutics, including antibacterial agents and treatments for metabolic diseases.<sup>[8]</sup>

## Safety and Handling

As a laboratory chemical, **Methyl 6-chloro-3-methylpicolinate** requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted before use, GHS hazard information for structurally similar compounds provides a useful baseline.

- **Potential Hazards:** Analogues such as Methyl 6-chloropicolinate are listed as harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).<sup>[9]</sup>
- **Recommended Precautions:**
  - Handle in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
  - Avoid inhalation of dust and direct contact with skin and eyes.
  - Store in a cool, dry, and well-sealed container, preferably under an inert atmosphere.<sup>[4]</sup>

## Conclusion

**Methyl 6-chloro-3-methylpicolinate** is a high-value chemical intermediate characterized by its unique substitution pattern on a picolinate framework. Its molecular structure and the differential reactivity of its functional groups make it an exceptionally versatile tool for synthetic chemists. From its fundamental role as a starting material in multi-step syntheses to its application in building libraries of potential drug candidates, this compound is a cornerstone for innovation in the chemical and pharmaceutical sciences. Proper understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.

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- To cite this document: BenchChem. ["Methyl 6-chloro-3-methylpicolinate" molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1390959#methyl-6-chloro-3-methylpicolinate-molecular-structure-and-weight]

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